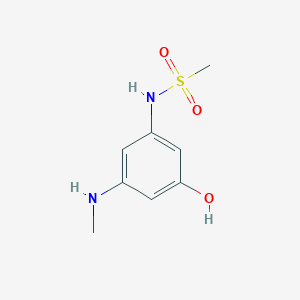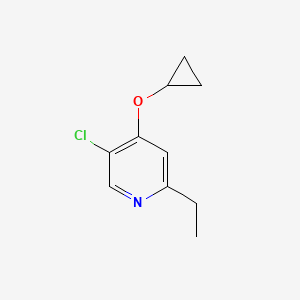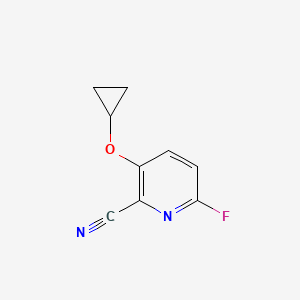
2-Cyclopropoxy-3-formylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-3-formylbenzonitrile is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It is a nitrile derivative, characterized by the presence of a formyl group and a cyclopropoxy group attached to a benzene ring. This compound is primarily used in research and development, particularly in the field of organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropoxy-3-formylbenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzaldehyde with a suitable nitrile source under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as cyclization and dehydration to form the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
2-Cyclopropoxy-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-3-formylbenzonitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical structure and reactivity.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-3-formylbenzonitrile is primarily based on its chemical reactivity. The formyl and nitrile groups can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-3-formylbenzonitrile can be compared with other similar compounds, such as:
2-Fluoro-5-formylbenzonitrile: This compound has a similar structure but contains a fluorine atom instead of a cyclopropoxy group.
2-Methoxy-3-formylbenzonitrile: This compound has a methoxy group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various research and development applications.
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-cyclopropyloxy-3-formylbenzonitrile |
InChI |
InChI=1S/C11H9NO2/c12-6-8-2-1-3-9(7-13)11(8)14-10-4-5-10/h1-3,7,10H,4-5H2 |
InChI-Schlüssel |
BEORDSIELLZWPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC=C2C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















